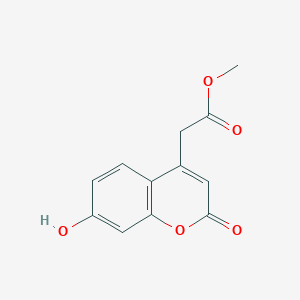

methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

描述

The exact mass of the compound methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNMDWOVAZLMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419843 | |

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-13-6 | |

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Introduction: The Significance of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the natural world and form the structural core of numerous molecules with significant biological and pharmacological properties.[1] Their diverse activities, including antimicrobial, anti-inflammatory, and anticoagulant effects, have established them as privileged scaffolds in medicinal chemistry and drug development.[1] Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, the subject of this guide, is a key derivative, serving as a versatile building block for the synthesis of more complex pharmaceutical agents and as a fluorescent probe in biochemical assays. This guide provides a comprehensive overview of its synthesis, grounded in mechanistic principles and detailed, field-proven protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and reliable synthesis of this compound is achieved through a two-step process:

-

Formation of the Coumarin Core: Synthesis of the precursor, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, via a Pechmann-type condensation.

-

Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

This approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Part 1: Synthesis of (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid via Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester or a related carboxylic acid under acidic conditions.[2][3] For the synthesis of our target precursor, resorcinol is the phenolic component, and the β-ketoester is functionally replaced by a precursor that generates acetonedicarboxylic acid in situ.

Mechanistic Insights: The "Why" Behind the Method

The mechanism of the Pechmann condensation is a subject of some debate, with two primary pathways proposed.[4][5] The prevailing understanding for highly activated phenols like resorcinol suggests the following sequence:

-

Electrophilic Aromatic Substitution: The strong acid catalyst protonates the carbonyl group of the β-dicarbonyl compound, activating it for electrophilic attack on the electron-rich resorcinol ring. The ortho position to one of the hydroxyl groups is the preferred site of attack due to electronic activation.

-

Intramolecular Cyclization (Lactonization): One of the hydroxyl groups of the resorcinol moiety attacks the ester carbonyl, leading to the formation of the heterocyclic pyrone ring.

-

Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic coumarin ring system.

The choice of a strong acid, such as sulfuric acid, is critical as it serves multiple roles: it catalyzes the initial electrophilic substitution, facilitates the dehydration step, and acts as a solvent and dehydrating agent.[6][7]

Visualizing the Pechmann Condensation Mechanism

Caption: Reaction pathway for the synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol: Conventional Heating Method

This protocol is adapted from established literature procedures for the synthesis of 7-hydroxycoumarin-4-acetic acid.[7]

Reagents and Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Citric Acid (hydrated) | C₆H₈O₇·H₂O | 210.14 | 0.1 mol | Acetonedicarboxylic acid precursor |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 28 mL | Catalyst and solvent |

| Resorcinol | C₆H₆O₂ | 110.11 | 0.08 mol | Phenolic substrate |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 10% (w/v) solution | Workup and purification |

| Hydrochloric Acid | HCl | 36.46 | 10% (v/v) solution | Acidification |

| Deionized Water | H₂O | 18.02 | As needed | Washing |

Procedure:

-

Preparation of the Condensing Agent: In a fume hood, carefully add hydrated citric acid (0.1 mol) to concentrated sulfuric acid (28 mL) with stirring. The mixture will evolve carbon monoxide.

-

Reaction Initiation: Gently heat the mixture to 75°C with continuous stirring for approximately 45 minutes, at which point the solution should turn a yellow color.

-

Cooling and Addition of Resorcinol: Rapidly cool the yellow solution in an ice bath to 0°C. Add resorcinol (0.08 mol) in portions, ensuring the temperature remains low.

-

Reaction Period: Maintain the reaction mixture at 0°C overnight with continuous stirring.

-

Workup and Isolation: Pour the reaction mixture onto crushed ice. The crude product will precipitate.

-

Purification:

-

Filter the precipitate and dissolve it in a 10% (w/v) sodium bicarbonate solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a 10% (v/v) hydrochloric acid solution to a pH of approximately 1.4.

-

The purified (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid will precipitate.

-

-

Final Steps: Collect the precipitate by filtration, wash thoroughly with deionized water, and dry in an oven. A typical yield for this procedure is around 79%.[7]

Part 2: Esterification to this compound

The final step in the synthesis is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Mechanistic Rationale

The esterification is catalyzed by a strong acid, typically sulfuric acid. The mechanism involves:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product.

Visualizing the Fischer Esterification Mechanism

Caption: The acid-catalyzed esterification of the coumarin precursor.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on a reported synthesis of the target molecule.[8]

Reagents and Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | C₁₁H₈O₅ | 220.18 | 1 mmol (220 mg) | Substrate |

| Methanol | CH₄O | 32.04 | 15 mL | Reagent and solvent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | A few drops | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

| Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | Washing agent |

| Brine | NaCl (aq) | - | As needed | Washing agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Procedure:

-

Reaction Setup: Dissolve (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1 mmol, 220 mg) in methanol (15 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Extraction and Workup:

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crystalline product, this compound. This procedure has been reported to yield the product in 91% yield.[8]

Alternative Synthetic Considerations

While the Pechmann condensation is a robust method, other synthetic strategies for coumarin synthesis exist, such as the Perkin, Knoevenagel, and Reformatsky reactions.[4] For large-scale synthesis, exploring solid acid catalysts like Amberlyst-15 or nano-crystalline sulfated-zirconia can offer advantages in terms of catalyst recyclability and simplified workup procedures.[6][9] Microwave-assisted synthesis has also been shown to significantly reduce reaction times for the Pechmann condensation.[6]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By understanding the mechanistic underpinnings of the Pechmann condensation and Fischer esterification, researchers can optimize reaction conditions to achieve high yields and purity. The protocols detailed in this guide provide a reliable and reproducible pathway for the synthesis of this valuable coumarin derivative, empowering further research and development in medicinal chemistry and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Guide to the Single-Crystal X-ray Structure of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: An Asset for Drug Discovery

This technical guide provides an in-depth analysis of the crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a coumarin derivative of significant interest to researchers, scientists, and professionals in drug development. Coumarins, a class of benzopyrone compounds, are prevalent in nature and exhibit a wide array of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties.[1] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and specificity.

Introduction: The Significance of Structural Elucidation

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For drug development professionals, a high-resolution crystal structure provides an invaluable blueprint for understanding molecular interactions, predicting binding affinities, and guiding the rational design of new drug candidates. In the case of this compound, resolving its crystal structure allows for a precise characterization of its molecular geometry, conformational preferences, and intermolecular interactions within the crystalline lattice. This information is crucial for computational modeling, such as docking studies, and for the development of derivatives with tailored pharmacological profiles.

The title compound is structurally similar to the previously reported Ethyl 7-hydroxy-4-coumarinacetate, with the key difference being the substitution of an ethyl acetate moiety with a methyl acetate chain.[1] Such subtle molecular modifications can have profound effects on the crystal packing and, consequently, the physicochemical properties of the compound, such as solubility and bioavailability.

Synthesis and Crystallization: A Deliberate Path to a High-Quality Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound was achieved through a straightforward and efficient esterification reaction.[1]

Experimental Protocol:

-

Dissolution: 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (220 mg, 1 mmol) was dissolved in methanol (15 ml).

-

Catalysis: A few drops of sulfuric acid were added to the solution to catalyze the esterification reaction.

-

Reflux: The reaction mixture was refluxed for 3 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent was evaporated. The resulting mixture was extracted with ethyl acetate, washed with sodium bicarbonate solution and brine, and subsequently dried over anhydrous sodium sulfate.

-

Isolation: The solvent was removed under reduced pressure to yield crystals of the title compound (215 mg, 91% yield).[1]

-

Expert Insight: The choice of methanol as both the solvent and the reactant for esterification is a classic example of applying Le Chatelier's principle to drive the reaction towards the product. The use of a catalytic amount of strong acid like sulfuric acid is a standard and effective method for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The aqueous work-up with sodium bicarbonate is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid, ensuring the purity of the final product.

Crystallization

The slow evaporation of the solvent during the final step of the synthesis afforded single crystals of sufficient quality for X-ray diffraction studies. This method is often successful for compounds that are highly soluble in a particular solvent and where the rate of evaporation can be controlled to promote the orderly arrangement of molecules into a crystalline lattice.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The determination of the crystal structure was performed using single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the arrangement of atoms in a crystal.

Data Collection and Refinement

A suitable single crystal with dimensions of 0.62 × 0.35 × 0.07 mm was selected and mounted on a Bruker SMART APEX CCD diffractometer.[1]

Experimental Workflow:

Caption: Workflow for Crystal Structure Determination.

-

Trustworthiness through Self-Validation: The refinement process is iterative. The initial structural model obtained from direct methods is refined against the experimental diffraction data. The quality of the final model is assessed by several factors, including the R-factor (R[F² > 2σ(F²)] = 0.037) and the goodness-of-fit (S = 1.03), which indicate a good agreement between the calculated and observed structure factors.[1] The low residual electron density (Δρmax = 0.28 e Å⁻³ and Δρmin = -0.19 e Å⁻³) further validates the accuracy of the determined structure.[1]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.0780 (12) |

| b (Å) | 7.2354 (7) |

| c (Å) | 22.262 (2) |

| V (ų) | 2106.5 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.477 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| Temperature (K) | 273 |

Data sourced from Yousuf et al. (2015).[1][2]

Molecular and Crystal Structure Analysis

The determined crystal structure reveals several key features that are of interest to medicinal chemists and drug designers.

Molecular Conformation

The fused coumarin ring system is nearly planar, with a root-mean-square deviation of 0.016 Å.[1][3] The side chain, however, exhibits a slight torsion, with the Car—C—C=O torsion angle being -8.4 (2)°.[1][3] This planarity of the core structure is a common feature in many biologically active molecules and is often important for intercalation with DNA or fitting into the active sites of enzymes.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by hydrogen bonding interactions.

Hydrogen Bonding Interactions:

Caption: Key Hydrogen Bonding Interactions.

Molecules are linked by O—H···O hydrogen bonds, forming C(8) chains that propagate along the direction.[1][3] These chains are further cross-linked by weaker C—H···O interactions, resulting in the formation of undulating (001) sheets.[1][3]

Hydrogen Bond Geometry:

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O3—H3···O1i | 0.96(2) | 1.74(2) | 2.7002(17) | 177(2) |

| C7—H7A···O4ii | 0.93 | 2.47 | 3.3320(18) | 155 |

Symmetry codes: (i) x, y, z; (ii) x, y-1, z. Data sourced from Yousuf et al. (2015).[1]

-

Implications for Drug Design: The presence of a strong hydrogen bond donor (the hydroxyl group) and multiple acceptors (the carbonyl and ether oxygens) suggests that this molecule has the potential to form specific interactions with biological targets. The observed hydrogen bonding network in the crystal provides a model for the types of interactions that could occur in a protein binding pocket. The undulating sheet-like packing could also influence the dissolution rate of the solid form.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed analysis of its synthesis, crystal data, molecular conformation, and intermolecular interactions offers valuable insights for researchers in the field of drug discovery. The elucidated three-dimensional structure serves as a critical starting point for computational studies aimed at designing more potent and selective coumarin-based therapeutic agents. Future work could involve co-crystallization with target proteins to directly visualize the binding mode and further inform the rational design of next-generation drug candidates.

References

An In-depth Technical Guide to the Biological Activity of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Foreword: Unveiling the Potential of a Coumarin Scaffold

For researchers, scientists, and drug development professionals, the coumarin nucleus represents a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This guide focuses on a specific derivative, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate , a compound that stands at the intersection of established coumarin bioactivity and novel therapeutic potential. While direct and extensive biological data on this specific ester is emerging, its structural features, rooted in the 7-hydroxycoumarin framework, provide a strong rationale for its investigation across several key therapeutic areas.

This document serves as an in-depth technical guide, synthesizing current knowledge on related compounds to forecast the probable biological profile of this compound. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and unlock the full potential of this promising molecule. The synthesis of this compound has been established, providing a clear pathway to obtaining the necessary material for such investigations.[1]

Structural Framework and Synthesis

The title compound, this compound, belongs to the benzopyrone class of organic compounds.[1] Its core is the 7-hydroxycoumarin (umbelliferone) structure, which is known to be a key pharmacophore. The addition of a methyl acetate group at the 4-position modifies the molecule's polarity and steric properties, which can significantly influence its interaction with biological targets. The crystal structure of the compound has been elucidated, confirming its molecular geometry.[1]

The synthesis is typically achieved through the esterification of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, followed by reflux.[1]

Caption: Synthesis workflow for this compound.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research into 7-hydroxycoumarin derivatives, this compound is predicted to exhibit a range of biological effects. The following sections explore these potential activities, supported by data from structurally similar compounds.

Antimicrobial Activity

Coumarins are well-documented antimicrobial agents.[2][3] The 7-hydroxy substitution is often crucial for this activity. Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which are synthesized from the corresponding ethyl ester, have shown notable antibacterial and antifungal properties.[4] It is hypothesized that these compounds may exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The activity is often more pronounced against Gram-positive bacteria.[3]

Table 1: Antimicrobial Activity of Related 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| 7-Hydroxy-4-methyl-2H-chromen-2-one derivatives | Staphylococcus aureus (Gram-positive) | High bactericidal activity | [5] |

| 7-Hydroxy-4-methyl-2H-chromen-2-one derivatives | Escherichia coli (Gram-negative) | Moderate to high bactericidal activity | [5] |

| 4-Hydroxy-chromene-2-one derivatives | Candida albicans (Fungus) | Strong growth inhibitory potential | [3] |

| 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetamide derivatives | Staphylococcus aureus, Escherichia Coli, Aspergillus niger, Candida albicans | Moderate to potent activity | [2] |

Antioxidant Activity

The phenolic hydroxyl group at the 7-position is a strong indicator of antioxidant potential, as it can donate a hydrogen atom to scavenge free radicals. Studies on various 7-hydroxycoumarin derivatives have consistently demonstrated significant antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7] The presence of the methyl acetate side chain at the 4-position may modulate this activity.

Table 2: Antioxidant Activity of Related 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| 7-Hydroxycoumarin | Peroxide Scavenging | 7029 mg/L | [7] |

| 7-Hydroxy-4-methylcoumarin | Peroxide Scavenging | 11,014 mg/L | [7] |

| Coumarinyl Schiff bases with dihydroxyphenyl moiety | DPPH Radical Scavenging | High correlation with standards | [6] |

Anticancer Activity

The coumarin scaffold is present in numerous compounds with demonstrated anticancer properties.[8][9] Derivatives of 7-hydroxycoumarin have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[9] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. The specific substitution pattern on the coumarin ring is critical in determining the potency and selectivity of the anticancer effect. For instance, certain piperazine-containing coumarin derivatives have shown significant anticancer effects with IC50 values in the low micromolar range.[10]

Table 3: Anticancer Activity of Related 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Umbelliferone analog I | MCF-7 (Breast) | 9.54 µM | [9] |

| Umbelliferone analog II | MCF-7 (Breast) | 16.1 µM | [9] |

| Coumarin-containing ketone (III) | MCF-7 (Breast) | 0.47 µM | [9] |

| Piperazine-containing coumarin derivatives | K562 (Leukemia), MCF-7 (Breast) | 7-30 µM | [10] |

Enzyme Inhibition

Coumarin derivatives are known to inhibit a variety of enzymes. For example, 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated human carbonic anhydrase IX and XII isoforms.[11] Additionally, the N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide scaffold has been identified as a robust inhibitor of superoxide anion generation and elastase release in neutrophils, acting via the p38α MAPK signaling pathway.[12] Given these precedents, this compound warrants investigation as a potential inhibitor of various enzymes implicated in disease.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound, the following are detailed, step-by-step protocols for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add a specific volume of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours for bacteria or longer for fungi.

-

Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[6]

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank with only the solvent and DPPH.[6]

-

Incubation: Incubate the plate in the dark for 30 minutes at room temperature.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[6]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Anticancer Activity: MTT Assay

This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of compounds.

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Conclusion and Future Perspectives

This compound is a compelling candidate for biological investigation. Its structural similarity to a well-established class of bioactive coumarins provides a strong foundation for exploring its potential as an antimicrobial, antioxidant, anticancer, and enzyme-inhibiting agent. The lack of extensive direct biological data for this specific compound presents a clear opportunity for novel research.

The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and rationale to undertake a thorough evaluation of this molecule. Future studies should focus on the direct assessment of its activity in the described assays, followed by more in-depth mechanistic studies and in vivo validation for any promising activities identified. The exploration of this compound and its derivatives could lead to the development of new therapeutic agents with significant clinical impact.

References

- 1. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 9. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C12H10O5 | CID 5395514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS No. 15991-13-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Coumarin Scaffold

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a prominent member of the coumarin family, stands as a pivotal building block in contemporary chemical and pharmaceutical research. Coumarins, a class of benzopyrone compounds, are renowned for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide delves into the technical intricacies of this specific coumarin derivative, offering a comprehensive overview of its synthesis, physicochemical characteristics, and its expanding role in the development of innovative diagnostic and therapeutic agents. The inherent fluorescence of the 7-hydroxycoumarin core, coupled with the reactive potential of the methyl acetate side chain, makes this molecule a particularly valuable asset for drug discovery and biomedical applications.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. The key characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15991-13-6 | [3] |

| Molecular Formula | C₁₂H₁₀O₅ | [4] |

| Molecular Weight | 234.20 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 221-223 °C | [4] |

| Solubility | Soluble in DMSO | [2] |

| UV-Vis Absorption (λmax) | ~322 nm | [2] |

| Fluorescence Emission (λem) | ~387 nm | [2] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. This reaction is a classic example of a Fischer esterification.

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the final ester product. The use of an excess of methanol can help to drive the equilibrium towards the product side.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and provides a reliable method for the synthesis of the title compound.[4]

Materials:

-

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

-

Methanol (analytical grade)

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1.0 equivalent) in methanol (approximately 15 mL per mmol of carboxylic acid).

-

Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.

-

Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Extract the resulting residue with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization to obtain high-purity crystals. A reported yield for this reaction is 91%.[4]

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical sciences is multifaceted, primarily serving as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities.

Fluorescent Probes for Enzyme Detection

A significant application of this compound is in the development of "switchable" fluorescent substrates for the detection of bacterial enzymes.[2] The 7-hydroxycoumarin core is inherently fluorescent. By chemically modifying the hydroxyl group with a quencher moiety that is a substrate for a specific enzyme, a non-fluorescent probe can be created. Upon enzymatic cleavage of the quencher, the fluorescent 7-hydroxycoumarin is released, resulting in a detectable signal. This "turn-on" fluorescence mechanism is a powerful tool for in situ enzyme imaging and diagnostics.

Synthesis of Novel Antimicrobial Agents

The acetate moiety of this compound is a convenient handle for further chemical elaboration. One important transformation is its conversion to the corresponding hydrazide, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide, through reaction with hydrazine hydrate.[5] This hydrazide serves as a key intermediate for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles and pyrazoles, which have shown significant antimicrobial activities.[5] The coumarin nucleus in these hybrid molecules often contributes to their overall biological effect.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and diagnostics. Its straightforward synthesis, well-defined physicochemical properties, and the dual functionality of its fluorescent core and reactive side chain provide researchers with a powerful tool for creating novel molecular entities. As the demand for more sensitive diagnostic probes and novel therapeutic agents continues to grow, the importance of such adaptable building blocks in the scientific arsenal is undeniable.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 5. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of fluorescence in 7-hydroxycoumarin derivatives

An In-depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Derivatives

Foreword: Beyond a Simple Fluorophore

To the dedicated researcher, the coumarin scaffold is more than just a source of blue light; it is a dynamic, environment-sensitive framework whose photophysical behavior can be rationally tuned and exploited. Specifically, 7-hydroxycoumarin and its derivatives represent a masterclass in excited-state chemistry. Their fluorescence is not a simple, monolithic event but a complex interplay of competing intramolecular and intermolecular processes. Understanding this mechanism is paramount for anyone designing fluorescent probes, developing enzyme assays, or creating advanced sensing materials. This guide moves beyond a superficial overview to dissect the causality behind the fluorescence of these remarkable molecules, providing both the foundational theory and the practical methodologies required for their expert application.

The Core Photophysical Engine: A Multi-State Photochemical System

The fluorescence of a 7-hydroxycoumarin derivative is not dictated by a single molecular species but is the collective emission from a population of molecules distributed across several distinct electronic and structural states. The key to its utility lies in the dramatic change in the acidity of the 7-hydroxyl group upon photoexcitation. The ground-state pKa of the phenol is typically around 7.8, but in the excited state, it plummets to ~0.4, transforming the molecule into a potent photoacid.[1] This phenomenon is the driving force behind a process known as Excited-State Intramolecular Proton Transfer (ESIPT) , which governs the fluorophore's complex behavior.

Upon excitation, the molecule can exist in several forms, each with a unique emission signature:

-

The Neutral Enol Form (N*): This is the locally excited state of the protonated phenol. It emits in the violet-to-blue region (~390-450 nm).[1]

-

The Anionic Phenolate Form (A*): Formed by the deprotonation of the hydroxyl group in the excited state. It is characterized by a significant bathochromic (red) shift in its emission, typically appearing in the blue-green region (~450-480 nm).[1][2]

-

The Keto Tautomer Form (T*): In the presence of a proton acceptor (like water or other protic solvents), an excited-state proton transfer can occur from the 7-hydroxyl group to the carbonyl oxygen at the 2-position.[3][4] This tautomerization results in a species with a large Stokes shift, emitting green light at longer wavelengths (~540 nm).[4]

The observed fluorescence spectrum is a weighted average of the emission from these species. The relative populations of N, A, and T* are exquisitely sensitive to the surrounding environment, a feature that is central to the application of these molecules as sensors.

// Excitation N -> N_star [label="Absorption (hν)", style=dashed, color="#5F6368"];

// Excited State Pathways N_star -> T_star [label="ESIPT\n(Protic Solvent)", color="#34A853"]; N_star -> A_star [label="Deprotonation", color="#EA4335"];

// Emission N_star -> N [label="Fluorescence\n(~400 nm)", color="#4285F4"]; A_star -> A [label="Fluorescence\n(~460 nm)", color="#EA4335"]; T_star -> N [label="Fluorescence\n(~540 nm)", color="#34A853"]; // Tautomer relaxes to stable N form } caption="Figure 1: The ESIPT reaction coordinate for 7-hydroxycoumarin."

Causality in Action: How Environment and Structure Dictate Emission

A senior scientist does not simply observe a change in fluorescence; they understand its origin. The tunability of 7-hydroxycoumarin derivatives stems from the ability to control the equilibrium between the N, A, and T* states through chemical modification and solvent engineering.

The Critical Role of the Solvent

The solvent is not a passive medium but an active participant in the excited-state reaction.

-

Protic Solvents (e.g., Water, Methanol): These solvents are essential for mediating the proton transfer. They can form a hydrogen-bond bridge between the hydroxyl and carbonyl groups, facilitating the formation of the T* tautomer.[3] This leads to the characteristic dual fluorescence from the N* and T* states. In aqueous solutions, water molecules can also act as direct proton acceptors, promoting the formation of the A* anion.[2]

-

Aprotic Solvents (e.g., Dioxane, Acetonitrile): In the absence of a proton relay system, the ESIPT pathway to the T* state is largely inhibited. Fluorescence will primarily occur from the N* state. However, polar aprotic solvents can stabilize charge separation, potentially favoring other non-radiative decay pathways or influencing interactions with other solutes.[5][6]

-

Hydrophobic Environments: In nonpolar environments, such as the interior of a protein or a lipid membrane, the proton transfer pathways are often blocked.[1] This "locks" the fluorophore in its neutral N* form, resulting in a blue-shifted emission. This is a key principle in designing fluorescent probes that report on binding events or changes in local polarity.[7][8]

Rational Design Through Structural Modification

The coumarin scaffold is highly amenable to synthetic modification, allowing for fine-tuning of its photophysical properties.

-

Position 7 (The Hydroxyl Group): Alkylation of this group (e.g., to a methoxy group) completely blocks the ESIPT mechanism. The resulting molecule behaves as a simple fluorophore, with its emission being much less sensitive to the environment.[9]

-

Position 4: Introducing electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, can enhance the acidity of the 7-hydroxyl group, thereby influencing the ESIPT process.[10]

-

Positions 3, 6, 8: Substituents at these positions can modulate the electronic properties of the entire π-system. Electron-donating groups generally increase the quantum yield.[11] Conversely, introducing heavy atoms like bromine at the ortho-position (e.g., position 8) can dramatically decrease the quantum yield by promoting intersystem crossing to the triplet state, a phenomenon known as the "heavy-atom effect".[12] For example, the quantum yield of 7-hydroxycoumarin can drop from 70% to 30% upon substitution with a bromine at an ortho position.[12]

| Derivative | Key Substituent(s) | Solvent/Condition | λem (nm) | Quantum Yield (ΦF) | Key Mechanistic Insight | Reference |

| 7-Hydroxycoumarin-3-carboxylic acid | 3-COOH | (Not specified) | 407 | - | Baseline blue emitter. | [13] |

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | 6-F, 3-CONHR | PBS (pH 7.4) | ~450 | 0.84 | Fluorination enhances brightness and quantum yield significantly. | [14] |

| 7-Hydroxy-4-methylcoumarin | 4-CH₃ | Water | 450 | 0.36 | Classic example showing ESIPT in protic solvents. | [3] |

| Inhibitor "7" (A 3-phenyl derivative) | 3-Phenyl-R | PBS (pH 7.4) | 455 | 0.32 | Phenyl substitution tunes properties for protein binding studies. | [7][8] |

| 8-Bromo-7-hydroxy-4-methylcoumarin | 8-Br, 4-CH₃ | (Not specified) | - | 0.30 | Heavy-atom effect introduces non-radiative decay pathways. | [12] |

Table 1: Comparative photophysical data for selected 7-hydroxycoumarin derivatives, illustrating the impact of substitution on fluorescence properties.

Experimental Validation: A Self-Validating Protocol Workflow

Trustworthy data comes from robust protocols. The characterization of a novel 7-hydroxycoumarin derivative requires a systematic approach to deconvolute the complex interplay of its excited states.

// Workflow Path start -> abs [lhead=cluster_characterization]; abs -> ss_fluor; ss_fluor -> qy; qy -> lifetime; lifetime -> solvent [lhead=cluster_analysis]; solvent -> ph; ph -> mechanism; } caption="Figure 2: Workflow for the comprehensive characterization of a 7-hydroxycoumarin derivative."

Protocol 1: Steady-State Spectroscopic Analysis

-

Objective: To determine the absorption maxima (λabs), emission maxima (λem), and relative fluorescence quantum yield (ΦF).

-

Causality: This initial screen reveals the fundamental electronic transitions and the overall efficiency of the fluorescence process. Comparing spectra in different solvents (e.g., cyclohexane, acetonitrile, and methanol) provides the first evidence of environment-sensitive behavior and potential ESIPT.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO). Create a series of dilute solutions (absorbance < 0.1 at λmax to avoid inner filter effects) in the solvents of interest.

-

UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum from 250 nm to 500 nm to determine λabs and the molar extinction coefficient (ε) using the Beer-Lambert law.[15]

-

Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectrum by exciting at λabs. Then, record the excitation spectrum by setting the emission monochromator to λem. The corrected excitation spectrum should overlay with the absorption spectrum, confirming the purity of the emissive species.

-

Quantum Yield Measurement: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54). The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Protocol 2: Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τ).

-

Causality: Lifetime measurements provide direct insight into the dynamics of the excited state. A multi-exponential decay profile is a hallmark of multiple emitting species (e.g., N, A, and T*), and the lifetime values quantify their respective decay rates. This technique is also crucial for distinguishing between static and dynamic quenching mechanisms in binding studies.[7][8]

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a high-speed detector is required.

-

Data Acquisition: The sample is excited with a high-repetition-rate light pulse. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to a sum of exponential functions: I(t) = Σ αᵢ * exp(-t/τᵢ) where τᵢ is the lifetime of the i-th component and αᵢ is its fractional contribution. The quality of the fit is assessed by the chi-squared (χ²) value.

-

Conclusion: From Mechanism to Application

The intricate fluorescence mechanism of 7-hydroxycoumarin derivatives, centered on the principles of excited-state proton transfer, is not merely an academic curiosity but the very foundation of their utility. By understanding how to manipulate the equilibrium between the neutral, anionic, and tautomeric excited states through solvent choice and molecular design, researchers can develop highly specific and sensitive tools. Whether tracking enzyme activity through the release of the highly fluorescent 7-hydroxycoumarin product, sensing changes in cellular microenvironments, or quantifying ligand binding in drug discovery, a deep appreciation for the underlying photophysics is what separates routine application from innovative science.[7][] This guide serves as a foundational blueprint for that endeavor.

References

- 1. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states [1] | Semantic Scholar [semanticscholar.org]

- 6. Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 14. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a coumarin derivative of significant interest in biochemical and pharmaceutical research, within dimethyl sulfoxide (DMSO).[1][2] Recognizing the critical role of solubility in the early stages of drug discovery and development, this document delves into the theoretical underpinnings of solubility, the unique properties of DMSO as a solvent, and a detailed, field-proven protocol for the empirical determination of solubility. This guide is structured to provide researchers with both the foundational knowledge and the practical tools necessary to accurately assess and leverage the solubility of this compound in their experimental workflows.

Introduction: The Significance of Solubility in Preclinical Research

The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. For researchers working with novel compounds such as this compound, understanding its solubility profile is a foundational step. This particular coumarin derivative is utilized in the synthesis of fluorescent substrates for bacterial enzyme detection, highlighting its importance in assay development.[2]

Dimethyl sulfoxide (DMSO) has established itself as a near-universal solvent in drug discovery for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[3][4] Its miscibility with water and a vast range of organic solvents makes it an invaluable vehicle for preparing high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[3][5] Therefore, a thorough understanding of the solubility of this compound in DMSO is not merely a matter of procedural convenience but a critical parameter that dictates the accuracy, reproducibility, and ultimate success of subsequent experiments.

Theoretical Framework: Understanding the Interplay of Solute and Solvent

The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, refers to the similarity of intermolecular forces between the solute and the solvent.

2.1. Molecular Profile of this compound

This compound, with the molecular formula C₁₂H₁₀O₅, possesses a coumarin core, which is a benzopyrone structure.[6][7] The key functional groups influencing its solubility are:

-

Aromatic Rings: The fused benzene and pyrone rings are largely nonpolar and contribute to hydrophobic interactions.

-

Hydroxyl Group (-OH): The 7-hydroxy group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor.

-

Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.

-

Lactone Carbonyl Group (C=O): The carbonyl group within the pyrone ring is polar and a hydrogen bond acceptor.

The interplay of these polar and nonpolar regions results in a molecule with moderate overall polarity.

2.2. The Unique Properties of Dimethyl Sulfoxide (DMSO)

DMSO ( (CH₃)₂SO ) is a highly polar, aprotic solvent.[3][8] Its exceptional solvating power stems from several key characteristics:

-

High Polarity: The strong dipole moment arising from the sulfoxide bond allows for effective interaction with polar solutes.

-

Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor, which can be advantageous in preventing unwanted reactions with the solute. It does, however, act as a potent hydrogen bond acceptor.

-

Miscibility: DMSO is miscible with water and a wide array of organic solvents, facilitating the preparation of working solutions for biological assays.[3][9]

2.3. Solute-Solvent Interactions

The dissolution of this compound in DMSO is primarily driven by:

-

Hydrogen Bonding: The oxygen atom of the sulfoxide group in DMSO can form strong hydrogen bonds with the 7-hydroxy group of the coumarin derivative.

-

Dipole-Dipole Interactions: The polar functional groups of the solute (ester, carbonyl) will interact favorably with the strong dipole of the DMSO molecule.

-

Dispersion Forces: The aromatic rings of the coumarin will interact with the methyl groups of DMSO via London dispersion forces.

Given these favorable interactions, a high solubility of this compound in DMSO is anticipated.

Experimental Determination of Solubility in DMSO: A Validated Protocol

The following protocol provides a robust method for determining the maximum solubility of this compound in DMSO at room temperature. This method is adapted from established procedures for solubility assessment in drug discovery.[10]

3.1. Materials and Equipment

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of >10,000 rpm)

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Appropriate diluent for analysis (e.g., methanol or acetonitrile)

3.2. Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[10]

-

If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing thoroughly after each addition, until a solid precipitate remains visible.[10]

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours.[10] This allows the solution to reach equilibrium between the dissolved and undissolved compound.

-

Gently agitate the solution periodically during this incubation period.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[10]

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[10]

-

Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile). A significant dilution factor (e.g., 1:1000 or greater) will likely be necessary.

-

Determine the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis Spectroscopy, against a standard curve of known concentrations.[10]

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.[10]

-

3.3. Self-Validating System and Causality

-

Why a Supersaturated Solution? Starting with a supersaturated solution and allowing it to equilibrate ensures that the final concentration represents the true thermodynamic solubility limit, rather than being limited by a slow dissolution rate.

-

Why 24-hour Equilibration? This extended period is crucial to ensure that the system has reached a true equilibrium state.

-

Why High-Speed Centrifugation? This step is critical for the complete removal of any undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Why Analytical Quantification? Visual inspection alone is insufficient. A quantitative analytical technique like HPLC provides precise and accurate measurement of the dissolved compound.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Unit |

| Temperature | 25 (± 1) | °C |

| Maximum Solubility | [Insert Experimentally Determined Value] | mg/mL |

| Molar Solubility | [Calculate from mg/mL] | M |

Note: The molecular weight of this compound is 234.20 g/mol .[11]

Visualization of Key Processes and Interactions

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.

Diagram 2: Molecular Interactions in Solution

Caption: Key intermolecular forces between the coumarin derivative and DMSO.

Conclusion and Best Practices

A precise understanding of the solubility of this compound in DMSO is indispensable for its effective use in research and drug development.[4] Adherence to a rigorous, validated protocol for solubility determination is paramount for generating reliable and reproducible data.

Key Takeaways for Researchers:

-

Always use anhydrous DMSO: DMSO is hygroscopic, and water contamination can significantly alter the solubility of a compound.[5]

-

Ensure true equilibrium: Do not rush the equilibration step; it is critical for determining thermodynamic solubility.

-

Validate analytical methods: The accuracy of your solubility data is entirely dependent on the quality of your analytical quantification.

-

Document all parameters: Record temperature, solvent grade, and all procedural details to ensure reproducibility.

-

Mind the final DMSO concentration: While an excellent solvent for stock solutions, the final concentration of DMSO in cell-based assays should typically be kept low (e.g., <1%) to avoid artifacts.[12]

By following the principles and protocols outlined in this guide, researchers can confidently determine the solubility of this compound in DMSO, thereby ensuring the integrity of their subsequent experimental work.

References

- 1. This compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C12H10O5 | CID 5395514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | C12H10O5 | CID 5393149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Properties of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral properties of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a key coumarin derivative with significant potential in biomedical research and drug development. This document delves into the theoretical underpinnings and practical applications of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis) absorption, and fluorescence spectroscopy. Detailed experimental protocols, data interpretation, and the causal relationships between molecular structure and spectral behavior are elucidated to provide a holistic understanding for researchers in the field.

Introduction: The Significance of this compound

Coumarins, a class of benzopyrone-containing natural products, are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties[1]. This compound, a prominent member of this family, serves as a crucial building block in the synthesis of more complex bioactive molecules and fluorogenic probes[2]. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the rational design of novel derivatives with tailored therapeutic or diagnostic functionalities. This guide offers an in-depth exploration of its key spectral features, providing a foundational resource for its application in research and development.

The molecular structure of this compound, confirmed by X-ray crystallography, reveals a nearly planar fused ring system, a structural feature that profoundly influences its electronic and, consequently, its spectral properties[1][3].

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of high-purity this compound is a prerequisite for accurate spectral analysis. A reliable and efficient method involves the esterification of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1.0 mmol) in methanol (15 mL).

-

Carefully add a few drops of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

Extract the resulting mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate under reduced pressure to yield the crystalline product[1].

Caption: Experimental workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of closely related structures[4][5][6][7].

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| ~7.6 | Doublet | 1H | H-5 |

| ~6.8 | Doublet of doublets | 1H | H-6 |

| ~6.7 | Doublet | 1H | H-8 |

| ~6.2 | Singlet | 1H | H-3 |

| ~3.8 | Singlet | 2H | -CH₂ -COO- |

| ~3.6 | Singlet | 3H | -O-CH₃ |

Causality of Chemical Shifts:

-

The phenolic proton (OH ) at ~10.5 ppm is significantly deshielded due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

The aromatic protons (H-5, H-6, H-8) resonate in the downfield region (~6.7-7.6 ppm) characteristic of aromatic systems. The electron-withdrawing effect of the lactone carbonyl and the electron-donating effect of the hydroxyl group influence their precise chemical shifts.

-

The vinylic proton (H-3) at ~6.2 ppm is a singlet, indicating no adjacent protons for coupling. Its chemical shift is influenced by its position within the α,β-unsaturated lactone system.

-

The methylene protons (-CH₂ -) of the acetate group appear at ~3.8 ppm, deshielded by the adjacent carbonyl group.

-

The methyl protons (-O-CH₃ ) of the ester group resonate at ~3.6 ppm, a typical value for methyl esters.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~161 | C =O (lactone) |

| ~160 | C -7 |

| ~155 | C -8a |

| ~149 | C -4 |

| ~126 | C -5 |

| ~113 | C -6 |

| ~112 | C -4a |

| ~110 | C -3 |

| ~102 | C -8 |

| ~52 | -O-C H₃ |

| ~35 | -C H₂- |

Interpretation of the ¹³C NMR Spectrum:

-

The two carbonyl carbons are the most downfield signals, with the ester carbonyl appearing at a slightly higher chemical shift than the lactone carbonyl.

-

The aromatic carbons attached to oxygen (C-7 and C-8a) are found at ~160 ppm and ~155 ppm, respectively.

-

The remaining aromatic and vinylic carbons resonate between ~102 and ~149 ppm.

-

The aliphatic carbons of the methyl ester and methylene group are observed in the upfield region at ~52 ppm and ~35 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and obtain structural information.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion |

| 235.0601 | [M+H]⁺ |

| 257.0420 | [M+Na]⁺ |

| 233.0455 | [M-H]⁻ |

Expected Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion is expected to show characteristic losses, such as the loss of methanol (CH₃OH) from the ester group, and cleavage of the acetate side chain. These fragmentation patterns provide valuable confirmation of the compound's structure.

UV-Visible and Fluorescence Spectroscopy

The extended π-system of the coumarin core gives rise to characteristic UV-Visible absorption and fluorescence properties, which are sensitive to the molecular environment.

UV-Visible Absorption Spectroscopy

Theoretical Basis: UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated coumarin ring system.

Experimental Data:

-

Maximum Absorption (λabs): ~322 nm[8]

This absorption maximum is characteristic of 7-hydroxycoumarin derivatives and is responsible for their ability to absorb UV-A light.

Fluorescence Spectroscopy

Principle: Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The 7-hydroxycoumarin scaffold is known for its strong fluorescence.

Experimental Data:

-

Maximum Emission (λem): ~387 nm[8]

The fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The significant Stokes shift in this molecule is beneficial for fluorescence-based applications as it minimizes self-absorption.

Caption: A logical workflow for the comprehensive spectral analysis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the key spectral properties of this compound. The presented NMR, mass spectrometry, UV-Visible, and fluorescence data, along with their interpretations, offer a robust framework for the identification, characterization, and utilization of this important coumarin derivative. The provided experimental protocols and causal explanations are intended to empower researchers in their endeavors to leverage the unique spectral characteristics of this molecule for advancements in medicinal chemistry and biomedical research.

References

- 1. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemodex.com [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate [mdpi.com]

- 7. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a versatile coumarin derivative, as a key intermediate in the synthesis of fluorogenic enzyme substrates. We provide in-depth protocols for the synthesis of a β-galactosidase substrate and its subsequent use in the highly sensitive detection of this enzyme, particularly relevant for microbiological applications and reporter gene assays. The underlying principles of fluorescence-based enzyme detection using coumarin scaffolds are elucidated, emphasizing the advantages of the described substrate in providing enhanced sensitivity and a wider dynamic range for enzymatic activity measurement. This document serves as a practical resource for researchers in biochemistry, microbiology, and drug discovery, offering detailed methodologies, data interpretation guidelines, and the scientific rationale behind the experimental design.

Introduction: The Power of Fluorogenic Enzyme Assays